molecular formula C16H17F3N2O2 B4067274 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4067274
M. Wt: 326.31 g/mol
InChI Key: JWHOXJXPMZLCPS-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylamino group, a trifluoromethyl-substituted phenyl ring, and a pyrrolidine-2,5-dione core

Properties

IUPAC Name

3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c17-16(18,19)10-4-3-7-12(8-10)21-14(22)9-13(15(21)23)20-11-5-1-2-6-11/h3-4,7-8,11,13,20H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOXJXPMZLCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyclopentylamine reacts with a suitable pyrrolidine-2,5-dione derivative in the presence of a base. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylpyrrolidine-2,5-dione: Lacks the cyclopentylamino group.

    Cyclopentylamino-phenylpyrrolidine-2,5-dione: Lacks the trifluoromethyl group.

    Trifluoromethyl-cyclopentylamino-pyrrolidine: Different substitution pattern on the pyrrolidine ring.

Uniqueness

3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of the cyclopentylamino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.

Biological Activity

The compound 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is C15H16F3N2O2C_{15}H_{16}F_3N_2O_2, with a molecular weight of approximately 320.30 g/mol. The compound features a cyclopentylamine moiety and a trifluoromethyl phenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrrolidine-2,5-dione class exhibit a range of biological activities, including antibacterial and potential antidepressant effects. Below is a summary of key findings related to the biological activity of 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione.

Antibacterial Activity

A study published in Nature highlighted the discovery of pyrrolidine-2,5-diones as inhibitors of Penicillin-Binding Protein 3 (PBP3), which is essential for bacterial cell wall synthesis. The compound demonstrated significant inhibition against multidrug-resistant strains of Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .

Antidepressant Potential

In vivo studies have suggested that compounds similar to 3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may act as antidepressants by modulating serotonin receptors. Specifically, it was found to exhibit affinity for the 5-HT1A and 5-HT7 receptors while showing weak inhibitory activity on phosphodiesterases (PDE4B and PDE10A) . This dual action could enhance serotonergic neurotransmission, contributing to its antidepressant effects.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors : The compound's ability to bind to serotonin receptors suggests it may influence mood regulation.
  • PBP Inhibition : By inhibiting PBP3, the compound disrupts bacterial cell wall synthesis, leading to bacterial cell death.

Case Studies and Research Findings

StudyFocusFindings
Study on Antibacterial Activity Pseudomonas aeruginosaIdentified as a potent inhibitor of PBP3 with no cytotoxicity observed .
Pharmacological Evaluation Antidepressant effectsShowed significant receptor affinity and potential for enhancing serotonergic activity .
Chemical Optimization Structure-activity relationshipKey structural features identified for improved antibacterial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

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